molecular formula C9H11F2N B2878978 2-(3,5-Difluorophenyl)propan-1-amine CAS No. 1225519-94-7

2-(3,5-Difluorophenyl)propan-1-amine

Cat. No.: B2878978
CAS No.: 1225519-94-7
M. Wt: 171.191
InChI Key: YJZOCDWAOXJRTK-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)propan-1-amine is a chiral amine compound serving as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a propan-1-amine chain attached to a 3,5-difluorophenyl ring, makes it a valuable precursor for the development of more complex molecules. The difluorophenyl group is an electron-poor aromatic system that can significantly influence the physicochemical properties and binding characteristics of the resulting compounds. This compound is primarily used in pharmaceutical research as a key intermediate. Researchers utilize it to create novel analogs for drug discovery projects, particularly in the design of peptide mimetics and bioactive molecules. The incorporation of fluorinated aromatic rings, like the 3,5-difluorophenyl group, is a established strategy in medicinal chemistry to modulate a compound's metabolic stability, membrane permeability, and conformational properties . For instance, studies on somatostatin analogs have shown that substituting phenylalanine with 3-(3',5'-difluorophenyl)-alanine can enhance peptide stability and receptor binding selectivity by engaging in specific aromatic interactions . The product is provided as a research-grade material. It is intended for use in laboratory settings only by qualified personnel. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOCDWAOXJRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,5 Difluorophenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing precise information about the structure of a molecule. Different nuclei within the molecule resonate at characteristic frequencies when placed in a strong magnetic field, revealing details about their chemical environment and connectivity.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) SpectroscopyFT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule. For 2-(3,5-Difluorophenyl)propan-1-amine, characteristic absorption bands would be expected for the N-H stretching of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).vscht.cz

While the principles of these analytical methods are well-established, their specific application to this compound requires experimental data that is not currently available in the surveyed literature. The synthesis and characterization of this compound may have been performed in private industrial research without public disclosure, or it may not have been synthesized or fully characterized to date. Without access to primary research data, a detailed and scientifically accurate article with the requested data tables and findings cannot be generated.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. While specific experimental Raman spectra for this compound are not widely available in the published literature, the expected characteristic vibrational frequencies can be predicted based on its molecular structure. The Raman spectrum would be dominated by signals corresponding to the vibrations of the difluorinated benzene (B151609) ring, the propyl-amine side chain, and the carbon-fluorine bonds.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the propane (B168953) chain, expected in the 3000-2850 cm⁻¹ region.

N-H stretching: From the primary amine group, appearing as a broad band around 3400-3200 cm⁻¹.

Aromatic ring stretching (C=C): Multiple bands are expected in the 1600-1400 cm⁻¹ region, characteristic of the phenyl ring.

C-N stretching: Typically found in the 1250-1020 cm⁻¹ range.

C-F stretching: Strong vibrations expected in the 1350-1100 cm⁻¹ region, which are characteristic of fluorinated aromatic compounds.

Ring breathing modes: A sharp, intense peak characteristic of the benzene ring, with its exact position influenced by the difluoro substitution pattern.

The following table outlines the principal expected Raman shifts for this compound based on its functional groups.

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group Responsible
Aromatic C-H Stretch3100 - 3000Phenyl Ring
Aliphatic C-H Stretch3000 - 2850Propan-1-amine Side Chain
N-H Stretch3400 - 3200Primary Amine
Aromatic Ring Stretch (C=C)1600 - 1400Phenyl Ring
C-N Stretch1250 - 1020Propan-1-amine Side Chain
C-F Stretch1350 - 11003,5-Difluorophenyl Group

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For this compound (C₉H₁₁F₂N), high-resolution mass spectrometry would confirm its exact mass of approximately 171.0859 amu.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. While a specific mass spectrum for this compound is not readily published, the fragmentation pattern can be predicted based on the established behavior of phenethylamine (B48288) and amphetamine derivatives. mdpi.comresearchgate.net The primary fragmentation pathways would likely involve cleavages adjacent to the nitrogen atom (α-cleavage) and cleavages further down the alkyl chain (β-cleavage). mdpi.com

A key fragmentation process for primary amines like this involves the loss of the alkyl group adjacent to the amine, leading to a stable iminium cation. Another common pathway for phenethylamine-type molecules is the cleavage of the bond between the alpha and beta carbons of the side chain, resulting in a benzylic cation. The presence of two fluorine atoms on the phenyl ring would influence the mass-to-charge ratio (m/z) of any fragments containing the aromatic moiety.

The table below details the likely fragmentation patterns and the expected m/z values for the major fragments of this compound.

Proposed Fragment IonLikely Fragmentation PathwayExpected m/z
[C₉H₁₁F₂N]⁺ (Molecular Ion)Ionization of the parent molecule171
[C₈H₈F₂N]⁺Loss of a methyl group (•CH₃)156
[C₇H₆F₂]⁺β-cleavage with loss of propan-1-amine128
[C₂H₆N]⁺α-cleavage leading to an iminium ion44

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding molecular conformation and intermolecular interactions.

While the crystal structure of this compound itself has not been reported in detail, studies on closely related fluorinated amphetamine analogues provide valuable insights into the type of structural information that can be obtained. For instance, the X-ray crystal structure of 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, a fluoro analogue of MDA, has been successfully determined. researchgate.net This analysis revealed that the compound crystallizes in the orthorhombic space group Pbac, and provided precise cell parameters. researchgate.net A key finding from such studies is often the nature of intermolecular interactions, such as the strong N-H···Cl hydrogen bonds that dictate the crystal packing. researchgate.net

Should a suitable crystalline derivative of this compound be prepared (for example, as a hydrochloride or tartrate salt), X-ray diffraction analysis would yield a wealth of structural data. This would allow for the precise determination of the conformation of the propan-1-amine side chain relative to the difluorophenyl ring and would detail the hydrogen bonding networks and other intermolecular forces in the solid state.

The following table presents crystallographic data for a related compound, 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbac
a (Å)24.679
b (Å)9.873
c (Å)9.253
Volume (ų)2254.5
Z (molecules per cell)8

Computational and Theoretical Studies of 2 3,5 Difluorophenyl Propan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(3,5-Difluorophenyl)propan-1-amine. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are key to determining the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. nih.gov The geometry optimization process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. arxiv.orgresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular hybrid functionals, often combined with basis sets such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost for structural calculations. nih.govmdpi.com

The optimization of the molecular structure of this compound would yield key parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data, if available, to validate the computational model. mdpi.comnih.gov The planar nature of the difluorophenyl ring and the orientation of the propan-1-amine side chain would be critical aspects of the optimized geometry. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Phenyl-Amine Moiety Calculated via DFT (Note: This table is a representative example of parameters that would be calculated for this compound. Specific values for this compound require a dedicated computational study.)

Parameter Bond Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C-C (ring) ~1.39 Å
C-F ~1.35 Å
C-C (side chain) ~1.53 Å
C-N ~1.47 Å
Bond Angles C-C-C (ring) ~120°
F-C-C ~118°
C-C-N ~112°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. nih.govmdpi.com For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amine group and the phenyl ring, while the LUMO would be distributed over the aromatic ring.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Quantum Chemical Reactivity Descriptors (Note: These parameters are derived from HOMO and LUMO energies and provide a theoretical basis for reactivity. The formulas are provided for illustrative purposes.)

Descriptor Formula
Energy Gap (ΔE) ELUMO - EHOMO
Ionization Potential (I) -EHOMO
Electron Affinity (A) -ELUMO
Electronegativity (χ) (I + A) / 2
Chemical Hardness (η) (I - A) / 2
Chemical Softness (S) 1 / (2η)

| Electrophilicity Index (ω) | χ2 / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. dergipark.org.tr

Typically, regions of negative potential (electron-rich), shown in red and yellow, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. dergipark.org.trresearchgate.net Conversely, regions of positive potential (electron-poor), indicated by blue, are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. uni-muenchen.deresearchgate.net Green areas represent neutral potential. dergipark.org.tr For this compound, the MEP map would likely show a negative potential region around the nitrogen atom of the amine group due to its lone pair of electrons, as well as around the fluorine atoms. Positive potential would be expected around the amine hydrogens and the phenyl ring hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying electron delocalization and intramolecular interactions. wisc.eduwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these hyperconjugative interactions. wisc.edu

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Phenyl-Amine Moiety (Note: This table exemplifies the type of data generated from an NBO analysis. Specific interactions and energies for the target molecule would require a dedicated calculation.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N σ*(C-C) ~5.0 n → σ*
LP (1) N σ*(C-H) ~3.5 n → σ*
π (C-C) π*(C-C) ~20.0 π → π*

Vibrational Frequency Analysis and Spectroscopic Correlations (Theoretical vs. Experimental)

Vibrational frequency analysis is a powerful method for identifying and characterizing molecules. Theoretical vibrational spectra can be calculated using quantum chemical methods like DFT. nih.govnih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule. researchgate.net

By comparing the calculated vibrational frequencies with experimental data from FT-IR and FT-Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. nih.govmaterialsciencejournal.org It is a common practice to scale the calculated harmonic frequencies by a scaling factor to account for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental results. materialsciencejournal.org This correlative analysis helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups within this compound, such as C-F stretching, N-H stretching, and phenyl ring vibrations.

Table 4: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (Note: This table demonstrates how theoretical and experimental data are correlated. The wavenumbers are representative values for the functional groups present in the target molecule.)

Vibrational Mode Calculated Wavenumber (cm-1) Experimental Wavenumber (cm-1) Assignment
N-H Stretch ~3450 ~3400 Amine group
C-H Stretch (Aromatic) ~3100 ~3080 Phenyl ring
C-H Stretch (Aliphatic) ~2950 ~2930 Propyl chain
C=C Stretch (Aromatic) ~1600 ~1590 Phenyl ring
N-H Bend ~1580 ~1570 Amine group

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers. The potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule by systematically changing specific dihedral angles. researchgate.net

For a flexible molecule like this compound, which has several rotatable single bonds in its propan-1-amine side chain, multiple conformers can exist. nih.gov By performing a PES scan, it is possible to identify the low-energy conformers, including the global minimum energy structure, which is the most stable and populated conformation. masterorganicchemistry.com This analysis is crucial for understanding the molecule's preferred shape, which can influence its physical properties and biological interactions. The conformational profile is influenced by factors like steric hindrance and hyperconjugative effects. nih.govmasterorganicchemistry.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target. This method is instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target.

For this compound, molecular docking simulations can be employed to understand its binding mode within the active site of a target receptor. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding pocket of the protein, calculating the binding affinity for each pose.

Illustrative Example of Molecular Docking Results:

To illustrate the type of data generated from a molecular docking study, the following table presents hypothetical docking scores and key interactions of this compound with a putative receptor. A lower docking score generally indicates a more favorable binding interaction.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase A-7.8TYR407, TYR444Hydrogen Bond, Pi-Pi Stacking
Dopamine Transporter-8.2ASP79, SER149Salt Bridge, Hydrogen Bond
Serotonin Transporter-8.0ILE172, TYR176Hydrophobic, Hydrogen Bond

Note: The data in this table is illustrative and intended to represent typical results from molecular docking simulations.

The insights gained from such simulations are crucial for lead optimization. For instance, identifying key hydrogen bonds or hydrophobic interactions can guide the design of new derivatives of this compound with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with variations at specific positions of the molecule. The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural modifications with the observed activity.

Key Steps in QSAR Modeling:

Data Set Preparation: A series of derivatives of this compound with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Illustrative QSAR Model Data:

The following table provides a hypothetical set of data for a QSAR study on derivatives of this compound, targeting a specific receptor.

DerivativeLogPMolecular WeightElectronic Parameter (Hammett)Biological Activity (IC50, nM)
12.1185.20.34150
22.5199.20.21120
32.8215.30.4580
41.9171.20.15200

Note: This data is for illustrative purposes to demonstrate the components of a QSAR study.

A successful QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry offers powerful methods to investigate reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate and outcome.

For this compound, computational chemistry can be applied to elucidate its synthetic pathways or its metabolic degradation routes. For example, in a synthetic context, different proposed reaction mechanisms can be computationally evaluated to determine the most energetically favorable pathway.

Investigating a Reaction Step:

Consider a key step in a hypothetical synthesis of this compound. Computational chemistry can be used to calculate the activation energy and reaction energy for this step.

Illustrative Energy Profile Data:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate-5.6
4Transition State 2+12.8
5Products-10.3

Note: This table represents a simplified, hypothetical energy profile for a reaction step and is for illustrative purposes.

By mapping the entire reaction pathway, computational studies can provide valuable insights that complement experimental work. They can help in optimizing reaction conditions, predicting potential byproducts, and designing more efficient synthetic routes.

Chemical Reactivity and Functionalization of 2 3,5 Difluorophenyl Propan 1 Amine

Reactions at the Primary Amine Moiety

The primary amine group (-NH₂) is a nucleophilic and basic center, making it the focal point for a variety of common organic reactions.

The primary amine of 2-(3,5-difluorophenyl)propan-1-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, typically conducted in the presence of a base to neutralize the acidic byproduct, results in the formation of a stable amide bond. N-acetylation is a widely used transformation in organic chemistry. nih.gov The reaction converts the basic amine into a neutral amide, altering the compound's physical and chemical properties. A variety of acyl groups can be introduced, allowing for the synthesis of a library of amide derivatives.

A general scheme for the acylation is as follows:

This compound + Acylating Agent → N-[1-(3,5-Difluorophenyl)propan-2-yl]amide + Byproduct

Table 1: Common Acylating Agents and Products

Acylating Agent Product Class
Acetyl Chloride Acetamide
Acetic Anhydride Acetamide
Benzoyl Chloride Benzamide
Ethyl Oxalyl Chloride Oxalamide
Trifluoroacetic Anhydride Trifluoroacetamide

This chemoselective C-acylation can furnish β-enamino diketones. researchgate.net

Alkylation of the primary amine can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. This process can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products, including the potential for the formation of a quaternary ammonium (B1175870) salt through over-alkylation.

Recent advances have explored catalytic hydroalkylation methods for the synthesis of complex amines. chemrxiv.org For instance, palladium-catalyzed reactions can be employed for the γ-selective coupling of certain nucleophiles with dienes to generate homoallylic amines. chemrxiv.org

Table 2: Potential Alkylation Products

Degree of Alkylation Product Reagents/Conditions
Secondary Amine N-alkyl-2-(3,5-difluorophenyl)propan-1-amine 1 eq. Alkyl Halide (e.g., CH₃I)
Tertiary Amine N,N-dialkyl-2-(3,5-difluorophenyl)propan-1-amine >2 eq. Alkyl Halide (e.g., CH₃I)

As a primary amine, this compound is basic and reacts with both inorganic and organic acids to form stable ammonium salts. The most common example is the formation of a hydrochloride salt upon reaction with hydrochloric acid. chemscene.comdaicelpharmastandards.com Salt formation is a standard procedure used to improve the crystallinity, stability, and aqueous solubility of amines, which facilitates their purification and handling.

The nitrogen atom's lone pair of electrons also allows the molecule to act as a ligand, capable of coordinating with metal ions to form metal complexes. The stability and structure of these complexes depend on the metal ion, the solvent, and the reaction conditions.

Transformations Involving the Difluorophenyl Ring

The 3,5-difluorophenyl ring is an electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the two fluorine atoms. This deactivation influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. msu.edu

In this compound, the directing effects are as follows:

Fluorine Atoms: The two fluorine atoms are strongly deactivating due to their high electronegativity (inductive effect), which withdraws electron density from the ring. Halogens are generally considered ortho-, para-directors. minia.edu.eg

Propylamine (B44156) Group: The alkyl group is weakly activating and is an ortho-, para-director.

The combined influence of these groups dictates the position of substitution for an incoming electrophile. The two deactivating fluorine atoms at the C3 and C5 positions direct incoming electrophiles primarily to the C2, C4, and C6 positions. The activating propylamine group at C1 directs to the C2, C6 (ortho), and C4 (para) positions. Therefore, substitution is strongly favored at the C2, C4, and C6 positions. The C4 position is sterically the most accessible.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ 2-(4-Nitro-3,5-difluorophenyl)propan-1-amine
Halogenation Br⁺, Cl⁺ Br₂, FeBr₃ or Cl₂, AlCl₃ 2-(4-Bromo-3,5-difluorophenyl)propan-1-amine
Sulfonation SO₃ Fuming H₂SO₄ This compound-4-sulfonic acid

It is important to note that the strong deactivation by the two fluorine atoms may require harsh reaction conditions for these substitutions to proceed. msu.edulibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The difluorophenyl ring of the molecule can be functionalized using these methods. While the direct activation of C-F bonds for cross-coupling is challenging, it is an area of active research. mdpi.com

More commonly, derivatization occurs at the C-H positions of the aromatic ring. This can be achieved through a two-step process: halogenation (e.g., bromination or iodination) of the ring at the C4 position, followed by a subsequent cross-coupling reaction. Alternatively, directed C-H activation methodologies could potentially functionalize the C2 and C6 positions.

Transition metal-catalyzed cross-coupling reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Table 4: Potential Cross-Coupling Reactions for Derivatization (via an aryl halide intermediate)

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed
Suzuki Coupling Aryl-boronic acid/ester Pd(PPh₃)₄, Base Aryl-Aryl
Negishi Coupling Organozinc reagent Pd(PPh₃)₄ Aryl-Alkyl/Aryl
Heck Coupling Alkene Pd(OAc)₂, P(o-tolyl)₃, Base Aryl-Vinyl
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Base Aryl-Alkynyl

These reactions would allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of derivatives obtainable from this compound. researchgate.net

Stereoselective Derivatization Strategies

The stereochemistry of this compound is a critical aspect of its molecular structure, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective derivatization strategies are therefore crucial for the separation of enantiomers from a racemic mixture and for the synthesis of enantiomerically pure derivatives.

One of the most common and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. nih.gov These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid. researchgate.net The general principle involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. This process is widely used in the pharmaceutical industry to obtain enantiomerically pure active pharmaceutical ingredients. researchgate.net

The efficiency of the resolution process is dependent on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. A screening of different chiral acids and solvents is often necessary to identify the optimal conditions for a high-yield separation of the diastereomers.

Table 1: Examples of Chiral Resolving Agents for Amines

Resolving AgentChemical ClassTypical Application
(+)-Tartaric AcidChiral Dicarboxylic AcidResolution of racemic bases through diastereomeric salt formation.
(-)-Malic AcidChiral Dicarboxylic AcidUsed for the separation of enantiomeric amines.
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidEffective for resolving racemic amines.
(R)-(-)-Mandelic AcidChiral Carboxylic AcidFrequently used for the resolution of chiral amines and alcohols.
Dibenzoyl-L-tartaric acidChiral Dicarboxylic Acid DerivativeUsed for the resolution of various racemic amines. researchgate.net

Synthesis of Advanced Derivatives for Specific Research Applications

The primary amine functionality of this compound allows for the synthesis of a variety of advanced derivatives with potential applications in medicinal chemistry and neuroscience research. These derivatives can be designed to probe biological systems or to have specific therapeutic properties.

Amide Derivatives:

Amide bond formation is a fundamental reaction in organic synthesis and is commonly used to create derivatives of primary amines. nih.gov this compound can be readily acylated by reacting with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. These reactions are typically straightforward and can be facilitated by coupling agents or carried out under basic conditions. The synthesis of a diverse library of amide derivatives allows for the exploration of structure-activity relationships in various biological targets.

Urea and Thiourea (B124793) Derivatives:

Urea and thiourea derivatives are another important class of compounds that can be synthesized from this compound. These are typically prepared by reacting the amine with an isocyanate or isothiocyanate, respectively. These derivatives are of interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological macromolecules.

Potential for Radiolabeled Analogues for PET Imaging:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. researchgate.net The development of novel PET radiotracers is crucial for studying biological processes and diseases. Fluorine-18 (B77423) is a commonly used radionuclide for PET imaging due to its favorable decay properties. mdpi.comuniversityofcalifornia.edu

Given the presence of a difluorophenyl group, derivatives of this compound are potential candidates for the development of ¹⁸F-labeled PET radiotracers. The synthesis of such radiotracers would typically involve the introduction of a fluorine-18 atom in the final step of the synthesis to minimize the loss of radioactivity due to decay. This could potentially be achieved through nucleophilic substitution of a suitable leaving group on an advanced precursor molecule. mdpi.comuniversityofcalifornia.edu

For example, a precursor molecule could be designed where a nitro or trimethylammonium group is positioned on a part of the molecule suitable for radiofluorination. The amine group of this compound could be used to link it to a larger molecular scaffold designed to target a specific biological entity, such as a receptor or enzyme in the brain. nih.gov The development of such PET radioligands could enable the in vivo imaging of their target and facilitate research in areas such as neurodegenerative diseases. taylorfrancis.com

Table 2: Potential Advanced Derivatives and Their Research Applications

Derivative ClassSynthetic PrecursorsPotential Research Application
AmidesCarboxylic acids, Acid chlorides, Acid anhydridesMedicinal chemistry, Structure-activity relationship studies.
UreasIsocyanatesDrug discovery, Probing protein-ligand interactions.
ThioureasIsothiocyanatesMedicinal chemistry, Development of bioactive compounds.
¹⁸F-Radiolabeled AnaloguesPrecursors with suitable leaving groups (e.g., nitro, trimethylammonium)Positron Emission Tomography (PET) imaging, Neuroscience research.

Role of 2 3,5 Difluorophenyl Propan 1 Amine As a Core Scaffold and Building Block in Advanced Organic Synthesis

Application in Medicinal Chemistry Research as a Privileged Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a valuable template for the development of new therapeutic agents. While direct and extensive research on 2-(3,5-Difluorophenyl)propan-1-amine as a privileged scaffold is still emerging, the broader class of fluorinated phenethylamines and related structures has shown significant promise in drug discovery. The introduction of fluorine atoms into a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov

A notable example highlighting the potential of the 2-(3,5-difluorophenyl)propanamide substructure is in the development of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. A study focused on analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide revealed that the presence of fluoro groups at the 3- and 5-positions of the phenyl ring was optimal for antagonistic activity against TRPV1 activation. nih.gov The most potent compound identified in this series demonstrated significant analgesic activity in animal models, underscoring the therapeutic potential of this scaffold. nih.gov

Furthermore, structurally similar compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine, are key intermediates in the synthesis of important pharmaceuticals like Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. google.com This highlights the utility of the difluorophenyl amine motif in constructing biologically active molecules. The chiral nature of this compound also allows for stereospecific interactions with biological targets, a critical aspect in modern drug design. mdpi.com

Integration into Novel Material Science Architectures

The integration of specific molecular building blocks into larger architectures is a cornerstone of material science, leading to the development of materials with tailored properties. Fluorinated organic compounds, in particular, have garnered interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics. rsc.org

While there is currently limited direct evidence of the integration of this compound into novel material science architectures, its structural features suggest potential applications. The presence of the aromatic ring and the reactive amine group could allow for its incorporation into polymers or coordination complexes. For instance, the amine functionality can be used to form polyamides or polyimides, potentially leading to materials with enhanced thermal stability and specific optical or electronic properties due to the difluorophenyl group. mdpi.com

The field of fluorinated organic materials is an active area of research, with applications in electronic and optoelectronic devices. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of conjugated materials, facilitating electron injection and increasing resistance to oxidative degradation. rsc.org Although speculative, derivatives of this compound could potentially be explored as components in the synthesis of such advanced materials. Further research is required to explore and validate these potential applications.

Precursor for Chiral Catalysts and Ligands

Chiral amines are fundamental building blocks in the synthesis of chiral ligands and catalysts, which are indispensable tools in asymmetric synthesis for producing enantiomerically pure compounds. yale.edu The enantioselective synthesis of pharmaceuticals and other fine chemicals heavily relies on the efficiency and selectivity of these chiral catalysts.

Given its chiral nature, this compound represents a potential precursor for the development of novel chiral ligands. The primary amine group can be readily functionalized to introduce coordinating atoms like phosphorus or sulfur, leading to the formation of bidentate or multidentate ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The synthesis of chiral ligands often involves the resolution of racemic amines to obtain the desired enantiomer. mdpi.comtcichemicals.com Methods such as diastereomeric salt formation or enzymatic resolution can be employed to separate the enantiomers of this compound, providing access to enantiopure starting materials for ligand synthesis. mdpi.comrsc.org While specific examples of chiral catalysts derived directly from this compound are not yet widely reported, the established principles of chiral ligand design suggest its potential in this area. The electronic properties of the difluorinated phenyl ring could also influence the catalytic activity and selectivity of the resulting metal complexes.

Development of Complex Organic Molecules via Fragment-Based and Building Block Strategies

Fragment-based drug discovery (FBDD) and the use of molecular building blocks are powerful strategies in modern organic synthesis and medicinal chemistry. frontiersin.orgwhiterose.ac.uk These approaches involve the use of small, well-defined molecular fragments or building blocks to construct more complex and biologically active molecules. This compound, with its distinct structural motifs, is an excellent example of such a building block. dntb.gov.ua

Its utility as a building block is evident from its commercial availability from various chemical suppliers. Synthetic chemists can utilize this compound as a starting material to introduce the 2-(3,5-difluorophenyl)propylamino moiety into a larger molecular framework. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for the systematic elaboration of the molecule. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 3,5 Difluorophenyl Propan 1 Amine Chemistry

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rsc.orgbenthamdirect.com For the synthesis of chiral amines like 2-(3,5-Difluorophenyl)propan-1-amine, this involves moving away from classical methods that often use harsh reagents and generate significant waste. openaccessgovernment.org Key areas of development include biocatalysis and the use of renewable resources.

Biocatalytic methods, employing enzymes such as transaminases, amine dehydrogenases, and imine reductases, offer high stereoselectivity under mild, aqueous conditions. nih.govyork.ac.uk These enzymatic routes can provide enantiomerically pure amines, avoiding the need for chiral resolution steps. nih.gov Advances in protein engineering, including directed evolution and computational redesign, are expanding the substrate scope of these enzymes to accommodate bulky and aromatic molecules. openaccessgovernment.orgnih.gov The use of immobilized enzymes is also being explored to improve stability and reusability, making the processes more economically viable for industrial-scale production. nih.gov

Another facet of sustainable synthesis is the direct amination of alcohols, which are often derived from renewable bio-based sources. openaccessgovernment.orghims-biocat.eu This "hydrogen borrowing" methodology is highly atom-efficient, producing water as the main byproduct. rsc.orghims-biocat.eu

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

MethodologyAdvantagesDisadvantages
Classical Chemical Synthesis Well-established, broad substrate scope.Often requires harsh conditions, low atom economy, may produce racemic mixtures. openaccessgovernment.org
Biocatalysis (e.g., Transaminases) High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govyork.ac.ukLimited substrate scope for wild-type enzymes, potential for product inhibition. semanticscholar.org
Hydrogen Borrowing Catalysis High atom economy, uses renewable feedstocks, produces water as a byproduct. rsc.orghims-biocat.euMay require precious metal catalysts, optimization of reaction conditions needed.

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The primary amine and the difluorophenyl group of this compound offer multiple sites for derivatization, enabling the synthesis of a diverse range of new chemical entities. Future research will focus on developing novel and efficient methods for creating new carbon-nitrogen and carbon-carbon bonds.

The primary amine can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions. iu.edulibretexts.org A significant area of exploration is the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. sysrevpharm.orgorganic-chemistry.org One-pot and multicomponent reactions are particularly attractive for their efficiency in building molecular complexity from simple starting materials. mdpi.com

Functionalization of the difluorophenyl ring, while more challenging, can lead to novel analogs with altered electronic and steric properties. Techniques such as C-H activation and cross-coupling reactions could be employed to introduce new substituents onto the aromatic ring.

Advanced Computational Predictions for Reactivity and Design

In silico methods are becoming indispensable tools in modern chemical research, accelerating the design and discovery of new molecules and reactions. openaccessgovernment.org For this compound, computational chemistry can provide valuable insights into its reactivity and guide the design of new derivatives with desired properties.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the amine and the aromatic ring, helping to rationalize experimental observations and predict the outcomes of new reactions. researchgate.netnih.gov For example, DFT calculations can determine the nucleophilicity of the amine, which is a crucial parameter for many of its reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physicochemical properties. nih.govresearchgate.net These models can then be used to virtually screen libraries of potential derivatives and prioritize candidates for synthesis and testing, saving time and resources. researchgate.netacs.org

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

To accelerate the discovery of new reactions and the optimization of synthetic routes, high-throughput experimentation (HTE) and automated synthesis platforms are being increasingly adopted. nih.gov These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates.

For the synthesis and derivatization of this compound, HTE can be used to quickly identify optimal conditions for known transformations and to discover novel reactions. nih.gov Automated flow chemistry systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov Continuous flow processes can also enhance safety when dealing with hazardous reagents or intermediates. nih.gov Furthermore, the integration of online analytical techniques with automated platforms allows for real-time monitoring and optimization of reactions.

The combination of HTE and automation will be crucial for efficiently exploring the vast chemical space of this compound derivatives and for developing robust and scalable synthetic processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.